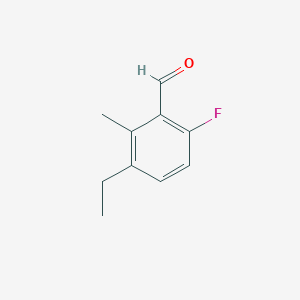

3-Ethyl-6-fluoro-2-methylbenzaldehyde

Description

3-Ethyl-6-fluoro-2-methylbenzaldehyde is a substituted benzaldehyde derivative characterized by an aldehyde functional group at position 1 of the benzene ring, with ethyl, fluoro, and methyl substituents at positions 3, 6, and 2, respectively. The molecular formula is C₁₀H₁₁FO, with a molecular weight of 166.19 g/mol.

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

3-ethyl-6-fluoro-2-methylbenzaldehyde |

InChI |

InChI=1S/C10H11FO/c1-3-8-4-5-10(11)9(6-12)7(8)2/h4-6H,3H2,1-2H3 |

InChI Key |

DBLAUNNJSQGWIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)F)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-fluoro-2-methylbenzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom onto the benzene ring. The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of 3-Ethyl-6-fluoro-2-methylbenzaldehyde may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as halogenation, alkylation, and oxidation under controlled conditions to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: 3-Ethyl-6-fluoro-2-methylbenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: HNO3 and H2SO4 for nitration; NFSI for fluorination.

Major Products:

Oxidation: 3-Ethyl-6-fluoro-2-methylbenzoic acid.

Reduction: 3-Ethyl-6-fluoro-2-methylbenzyl alcohol.

Substitution: 3-Ethyl-6-fluoro-2-methyl-4-nitrobenzaldehyde.

Scientific Research Applications

3-Ethyl-6-fluoro-2-methylbenzaldehyde is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity to these targets. For example, in biological systems, the compound may inhibit aldehyde dehydrogenases, leading to the accumulation of aldehydes and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects

- Fluoro vs.

- Ethyl vs. Methyl : The ethyl group at position 3 introduces greater steric hindrance and lipophilicity compared to methyl, which may influence binding interactions in biological systems or solubility in organic solvents .

- Aldehyde vs. Ester/Amide : The aldehyde group is more reactive than ester or amide functionalities, making 3-ethyl-6-fluoro-2-methylbenzaldehyde suitable for condensation reactions (e.g., forming Schiff bases) .

Reactivity and Stability

- The aldehyde group in 3-ethyl-6-fluoro-2-methylbenzaldehyde is susceptible to oxidation, unlike the ester group in Ethyl 2-chloro-6-fluoro-3-methylbenzoate, which is more stable under basic conditions .

Biological Activity

3-Ethyl-6-fluoro-2-methylbenzaldehyde (EFMBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its implications in cancer therapy.

Chemical Profile

EFMBA is characterized by the following chemical structure:

- Molecular Formula : C10H11FO

- Molecular Weight : 168.19 g/mol

- IUPAC Name : 3-Ethyl-6-fluoro-2-methylbenzaldehyde

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. The antioxidant activity of EFMBA has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.

| Test Method | IC50 Value (µM) | Remarks |

|---|---|---|

| DPPH | 28.08 | Moderate antioxidant activity |

| ABTS | 2402.95 | High antioxidant activity |

In studies, EFMBA demonstrated significant radical scavenging abilities, particularly in the ABTS assay where it showed superior performance compared to other tested compounds .

2. Antimicrobial Activity

The antimicrobial efficacy of EFMBA has been assessed against various bacterial strains. The results indicate promising antibacterial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate effectiveness against gram-negative bacteria |

EFMBA exhibited notable activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Cancer Therapeutics Potential

Recent studies have highlighted the role of EFMBA in cancer treatment, particularly through its interaction with ribonucleotide reductase (RNR), a key enzyme involved in DNA synthesis and repair.

EFMBA is suggested to inhibit RNR activity, leading to reduced cell proliferation in cancerous cells. This inhibition correlates with decreased tumor growth in preclinical models. The compound's ability to target RNR may position it as a candidate for developing novel anticancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities of EFMBA:

- Study on Antioxidant Properties : A study published in MDPI reported that EFMBA's antioxidant capacity was significantly influenced by extraction methods, with supercritical fluid extraction yielding the highest activity levels .

- Antimicrobial Study : Research conducted on the antimicrobial effects of EFMBA indicated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

- Cancer Research : Investigations into EFMBA's role in inhibiting RNR have shown promising results, with implications for its use as an adjunct therapy in cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.